N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a trifluoromethyl group, which is often used to improve the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring, a methoxyphenyl group, and a trifluoromethylbenzenesulfonamide group. The exact 3D conformation would depend on the specific stereochemistry and the intramolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the sulfonamide group. Piperazines can act as bidentate ligands, and sulfonamides are known to participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, while the trifluoromethyl group could affect its lipophilicity .科学的研究の応用
Receptor Antagonist Applications
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzenesulfonamide, as part of the chemical class of benzenesulfonamides, has shown potential in neuropsychopharmacology due to its activity as a potent and selective antagonist. For instance, SB-399885, a compound with a similar structure, has been identified as a selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound significantly reversed scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats, indicating potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Structural Analysis and Design
Research into the structural analysis and design of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives has been conducted to understand their reactive sites for electrophilic and nucleophilic nature. These studies, involving crystal structure studies, Hirshfeld surface analysis, and DFT calculations, provide insights into the intermolecular hydrogen bonds and the nature of intermolecular contacts, which are crucial for the development of new compounds with enhanced biological activities (Kumara et al., 2017).
Enzyme Inhibitory Properties
The enzyme inhibitory properties of compounds within this chemical class have been extensively studied. Compounds have been developed to inhibit enzymes like carbonic anhydrases, which are involved in various physiological and pathological processes. For instance, benzenesulfonamide derivatives acting as carbonic anhydrase inhibitors have been synthesized and assessed for their pharmacological properties, demonstrating effectiveness in seizure protection and potential for treating diseases like epilepsy (Mishra et al., 2017). Additionally, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition against carbonic anhydrase IX, a tumor-associated isoform, suggesting their potential as anticancer agents (Lolak et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O4S/c1-30-18-8-3-2-7-17(18)25-9-11-26(12-10-25)19(27)14-24-31(28,29)16-6-4-5-15(13-16)20(21,22)23/h2-8,13,24H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHGCIXPZPICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。